molecular formula C24H23N3O5S B12035088 2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate CAS No. 618073-47-5

2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

Cat. No.: B12035088
CAS No.: 618073-47-5
M. Wt: 465.5 g/mol
InChI Key: HMVNXQRQNQAAFT-FYJGNVAPSA-N
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Description

2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate is a complex organic compound with a molecular formula of C24H23N3O5S This compound is notable for its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazole core, an isopropoxyphenyl group, and an ethoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.

    Introduction of the isopropoxyphenyl group: This step involves the substitution reaction where the isopropoxyphenyl group is introduced to the thiazolo[3,2-b][1,2,4]triazole core.

    Formation of the ethoxyphenyl acetate moiety: This step involves the esterification reaction where the ethoxy group is introduced to the phenyl acetate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
  • 2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

Uniqueness

2-ethoxy-4-[(E)-(2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate is unique due to its specific structural features, such as the presence of the isopropoxyphenyl group and the ethoxyphenyl acetate moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

618073-47-5

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[6-oxo-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C24H23N3O5S/c1-5-30-20-12-16(6-11-19(20)32-15(4)28)13-21-23(29)27-24(33-21)25-22(26-27)17-7-9-18(10-8-17)31-14(2)3/h6-14H,5H2,1-4H3/b21-13+

InChI Key

HMVNXQRQNQAAFT-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC(C)C)S2)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC(C)C)S2)OC(=O)C

Origin of Product

United States

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